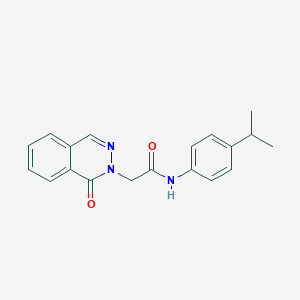
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as PAP-1, is a synthetic compound that has been widely studied for its potential applications in scientific research. PAP-1 belongs to the class of phthalazinone derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
PAP-1 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. PAP-1 has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
Mécanisme D'action
PAP-1 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. PAP-1 binds to a specific site on the receptor and increases the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions triggers a series of downstream signaling events that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, PAP-1 has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PAP-1 has also been found to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAP-1 in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that modulate the activity of multiple receptor types, PAP-1 specifically targets the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using PAP-1 is its relatively low potency compared to other NMDA receptor modulators. This can make it more difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for research on PAP-1. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PAP-1 has been found to have neuroprotective effects and to enhance synaptic plasticity, which could be beneficial in these disorders. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of PAP-1. This could lead to the development of more effective treatments for neurological disorders and other conditions that involve the NMDA receptor.
Méthodes De Synthèse
The synthesis of PAP-1 involves the reaction of 4-isopropylphenylhydrazine with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form PAP-1. The overall yield of the synthesis is approximately 40%.
Propriétés
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)14-7-9-16(10-8-14)21-18(23)12-22-19(24)17-6-4-3-5-15(17)11-20-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXYEALUGLJEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxophthalazin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

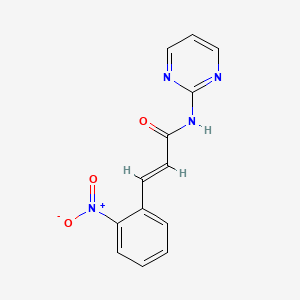
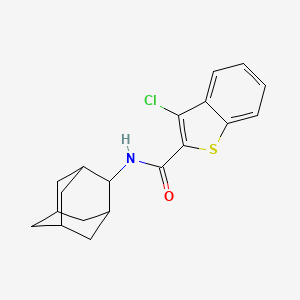

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

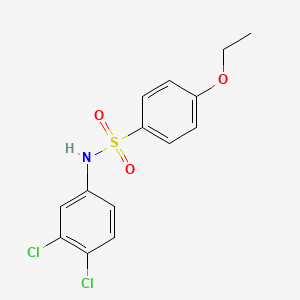
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)

![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
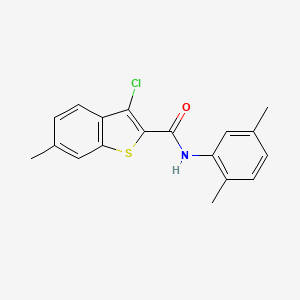
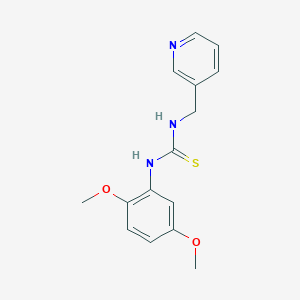
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)